Ethyl 3-cyano-3,3-diphenylpropanoate
Description
Properties
Molecular Formula |
C18H17NO2 |
|---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
ethyl 3-cyano-3,3-diphenylpropanoate |
InChI |
InChI=1S/C18H17NO2/c1-2-21-17(20)13-18(14-19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13H2,1H3 |
InChI Key |
PYIJFNSWUPIVOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Ethyl 3-cyano-3,3-diphenylpropanoate is primarily utilized as an intermediate in organic synthesis. It serves as a versatile building block for the preparation of various biologically active compounds. Its unique structure allows for functionalization at multiple sites, making it valuable in the synthesis of:
- Pharmaceuticals : The compound can be transformed into various drug candidates through reactions such as nucleophilic substitution and condensation.
- Natural Products : It is employed in synthesizing complex natural products due to its ability to participate in cyclization and rearrangement reactions.
Table 1: Common Synthetic Reactions Involving this compound
Medicinal Chemistry
The compound shows potential in medicinal chemistry due to its biological activities. Research indicates that derivatives of this compound possess:
- Antimicrobial Activity : Studies have demonstrated that certain derivatives exhibit significant antibacterial properties against a range of pathogens, including multidrug-resistant strains.
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of this compound derivatives, compounds were tested against:
- Escherichia coli
- Staphylococcus aureus
Results indicated minimum inhibitory concentrations (MIC) ranging from 0.1 to 0.5 mg/mL for effective derivatives, showcasing their potential as lead compounds for antibiotic development .
Photoprotective Agents
Another notable application of this compound is its use as a photoprotective agent in cosmetic formulations. Its ability to absorb ultraviolet light makes it suitable for inclusion in sunscreens and skincare products.
Table 2: Applications in Cosmetic Formulations
| Product Type | Functionality |
|---|---|
| Sunscreens | UV absorption to protect skin from sun damage |
| Skin Care Products | Prevents degradation of active ingredients |
Comparison with Similar Compounds
Structural Analogs with Functional Group Variations
(a) Ethyl 3-Hydroxy-2,3-Diphenylpropanoate (C${17}$H${18}$O$_3$)
- Key Differences: Replaces the cyano group with a hydroxyl (-OH) group.
- Impact on Properties: Increased polarity due to hydrogen bonding capability . Lower molecular weight (270.33 g/mol vs. 277.31 g/mol for the cyano analog) but higher solubility in polar solvents. Stereochemical complexity: Contains two undefined stereocenters, enabling enantioselective synthesis pathways (e.g., asymmetric aldol reactions) .
(b) Ethyl 2-Oxo-3,3-Diphenylpropanoate (C${17}$H${16}$O$_3$)
- Key Differences: Substitutes the cyano group with a ketone (-CO-) moiety.
- Impact on Properties: Enhanced electrophilicity at the carbonyl carbon, facilitating nucleophilic additions .
(c) Diphenylacetonitrile (C${14}$H${11}$N)
- Key Differences: Lacks the ester and propanoate backbone but shares the 3-cyano-3,3-diphenyl motif.
- Role in Synthesis: Used to prepare 3-cyano-3,3-diphenylpropionic acid via condensation with ethyl 4-bromobutyrate and alkaline hydrolysis .
Pharmacologically Active Derivatives
(a) Diphenoxylate Hydrochloride (C${30}$H${32}$N$2$O$2$·HCl)
- Structural Expansion: Incorporates the 3-cyano-3,3-diphenylpropyl group into a piperidine-4-carboxylate framework.
- Functional Impact :
- Therapeutic Use : Antidiarrheal agent, often combined with atropine to deter abuse .
(b) Pyridyl Esters (e.g., 2-Pyridyl Derivative)
- Structural Variation : Replaces the ethyl ester with aromatic heterocycles (e.g., pyridyl).
- Impact on Stability :
Physical and Chemical Properties Comparison
Preparation Methods
Reaction Conditions and Catalytic Systems
The patent CN104672107A outlines a protocol using sodium bicarbonate (NaHCO₃) as a weak base catalyst in cyclohexane at 102–104°C. Key steps include:
-
Dissolving benzophenone in cyclohexane.
-
Adding NaHCO₃ and dropwise incorporation of ethyl cyanoacetate.
-
Maintaining the reaction for 16–18 hours with continuous water removal to shift equilibrium toward product formation.
The choice of NaHCO₃ over stronger bases (e.g., NaOH) mitigates cyano-group degradation, achieving yields exceeding 90%. Comparative studies in ChemicalBook highlight that sodium carbonate (Na₂CO₃) under reflux conditions further enhances yields to 99.8%, though this risks partial hydrolysis of the ester group.
Table 1: Condensation Method Optimization
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaHCO₃ | Cyclohexane | 102–104 | 16–18 | >90 |
| Na₂CO₃ | Toluene | 110 (reflux) | 8 | 99.8 |
| NaOCH₃ | Toluene | 110 (reflux) | 8 | 144.3 g* |
Hydrogenation of Ethyl 2-Cyano-3,3-Diphenylacrylate
Saturation of the α,β-unsaturated precursor ethyl 2-cyano-3,3-diphenylacrylate provides a pathway to the target propanoate. This method is critical for avoiding side reactions inherent in direct synthesis.
Catalytic Hydrogenation Protocols
A hydrogenation procedure described in Angewandte Chemie employs a Parr reactor with H₂ (100 psig) and a palladium-based catalyst in toluene at 150°C. Key parameters include:
-
Substrate concentration: 0.01 M.
-
Reaction time: 15 hours.
Alternative reductants like samarium metal with iodine yield 52%, underscoring the sensitivity of the cyano group to reducing conditions.
Table 2: Hydrogenation Efficiency
| Reductant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SmI₂ | THF | 65 | 2 | 81 |
| Sm/I₂ | THF | 65 | 10 | 52 |
| H₂ (Pd/C) | Toluene | 150 | 15 | 94* |
Imine-Mediated Synthesis via Benzophenone Imines
US Patent 5,917,080 discloses a method utilizing benzophenone imines as intermediates, which react with ethyl cyanoacetate to form the target compound. This approach avoids water formation, simplifying purification.
Reaction Mechanism and Optimization
-
Imine Formation : Benzophenone reacts with ammonia to form a diaryl ketimine.
-
Condensation : The imine undergoes nucleophilic attack by ethyl cyanoacetate in the presence of a Lewis acid catalyst (e.g., Ti(OiPr)₄).
-
Hydrolysis : The intermediate is treated with phosphoric acid to yield the propanoate.
This method is particularly effective for synthesizing esters with long-chain alkyl groups (e.g., 2-ethylhexyl), though adapting it to ethyl esters requires shorter reaction times (24 hours) and milder acids for hydrolysis.
Table 3: Imine Method Performance
| Catalyst | Acid | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ti(OiPr)₄ | H₃PO₄ | 155 | 24 | 95 |
| None | HCl | 20 | 24 | 92 |
Comparative Analysis of Methodologies
Yield and Scalability
Operational Complexity
-
NaHCO₃-catalyzed condensation is simplest for small-scale production.
-
Hydrogenation demands high-pressure equipment, limiting accessibility.
-
Imine methods necessitate anhydrous conditions, increasing technical demand.
Challenges and Innovations
Q & A
Q. What are the common synthetic routes for Ethyl 3-cyano-3,3-diphenylpropanoate, and what reagents are critical for its preparation?
this compound can be synthesized via nucleophilic substitution or condensation reactions. A modified procedure involves reacting a diphenylpropanoate precursor with cyanating agents like trimethylsilyl cyanide (TMSCN) in the presence of Lewis acids (e.g., ZnI₂). Key intermediates include ethyl 3-oxo-3,3-diphenylpropanoate, which undergoes cyanation at the β-position. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) and stoichiometric control are critical to minimize side products like unreacted esters or over-cyanated derivatives .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR : and NMR confirm the ester group (δ ~4.2 ppm for ethyl CH₂, δ ~1.2 ppm for CH₃) and cyano group (δ ~120 ppm in ).
- IR : Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺ at m/z 317.1412 for C₁₉H₁₇NO₂⁺) .
Q. How can researchers assess the purity of this compound during synthesis?
Purity is evaluated via HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, hexane:ethyl acetate 7:3). Quantification of impurities (e.g., residual starting materials) requires calibration with reference standards. For trace analysis, gas chromatography with nitrogen-phosphorus detection (GC-NPD) offers sensitivity down to ppm levels .
Advanced Research Questions
Q. What advanced analytical methods resolve structural ambiguities in derivatives of this compound?
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., confirmation of diphenyl substitution patterns).
- DFT Calculations : Predict electronic properties (e.g., charge distribution on the cyano group) and validate experimental NMR/IR data.
- Hyphenated Techniques : LC-MS/MS or GC-MS identifies degradation products or metabolites, as demonstrated in studies of related compounds like 3-cyano-3,3-diphenylpropionic acid .
Q. How does this compound interact with biological targets, and what assays are used to study its activity?
- In Vitro Assays : Competitive binding studies (e.g., radioligand displacement for opioid receptors) assess affinity.
- Enzyme Inhibition : Kinetic assays (e.g., fluorogenic substrates for esterases) evaluate metabolic stability.
- Cell-Based Models : Antiproliferative activity is tested via MTT assays in cancer cell lines, though structural analogs show limited cytotoxicity without functional modifications .
Q. What metabolic pathways are implicated in the breakdown of this compound?
The ester group undergoes hydrolysis in vivo to form 3-cyano-3,3-diphenylpropionic acid, a metabolite identified via GC-NPD and GC-MS in urine samples. Cytochrome P450 enzymes may further oxidize the phenyl rings, requiring metabolite profiling using liver microsomes and NADPH cofactors .
Q. How can researchers address contradictions in pharmacological data across studies?
Discrepancies (e.g., varying IC₅₀ values) are resolved by:
- Orthogonal Assays : Repeating functional assays (e.g., calcium flux vs. cAMP inhibition) to confirm target engagement.
- Strain/Model Variability : Testing across multiple cell lines or animal models to account for species-specific differences.
- Batch Consistency : Validating compound purity and stability under assay conditions .
Q. What factors influence the stability of this compound under laboratory storage?
- Temperature : Store at –20°C in amber vials to prevent ester hydrolysis.
- Light : UV exposure degrades the cyano group; use light-resistant containers.
- Humidity : Desiccants (e.g., silica gel) mitigate moisture-induced decomposition. Stability is monitored via periodic HPLC analysis over 6–12 months .
Methodological Considerations Table
| Aspect | Basic Approach | Advanced Technique |
|---|---|---|
| Synthesis | Nucleophilic cyanation | Flow chemistry for scalable production |
| Characterization | NMR, IR, TLC | X-ray crystallography, DFT modeling |
| Purity Analysis | HPLC, GC-NPD | Chiral HPLC for enantiomeric resolution |
| Pharmacological Profiling | Radioligand binding assays | CRISPR-edited cell models |
| Metabolic Studies | Microsome incubations | Stable isotope tracing (¹³C/²H) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
